molecular formula C13H12N2O4S B2569110 methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate CAS No. 1207010-61-4

methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate

Cat. No.: B2569110
CAS No.: 1207010-61-4
M. Wt: 292.31
InChI Key: GYBAADHXNFDOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester and an amido group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazole ring through cyclization reactions. The thiophene ring can be functionalized with the carboxylate ester and amido groups through a series of substitution and coupling reactions. Specific reagents and conditions, such as the use of cyclopropylamine and appropriate catalysts, are employed to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and oxazole-containing molecules, such as:

  • Methyl 2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate
  • Ethyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate
  • Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)furan-3-carboxylate

Uniqueness

Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate is unique due to the presence of both the thiophene and oxazole rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

methyl 2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-13(17)8-4-5-20-12(8)14-11(16)9-6-10(19-15-9)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBAADHXNFDOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.